molecular formula C20H23NO5 B12917915 3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole CAS No. 653601-93-5

3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole

Cat. No.: B12917915
CAS No.: 653601-93-5
M. Wt: 357.4 g/mol
InChI Key: SCAKONBCHPBQQM-UHFFFAOYSA-N
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Description

This compound belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with an appropriate ketone under basic conditions to form an intermediate. This intermediate then undergoes cyclization to form the desired isoxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl derivatives: Compounds with similar structural features but different substituents.

    Isoxazole derivatives: Other compounds within the isoxazole family with varying substituents and properties.

Uniqueness

3,5-Bis(3,4-dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole stands out due to its specific combination of substituents, which confer unique chemical and biological properties.

Properties

CAS No.

653601-93-5

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-5-methyl-4H-1,2-oxazole

InChI

InChI=1S/C20H23NO5/c1-20(14-7-9-17(23-3)19(11-14)25-5)12-15(21-26-20)13-6-8-16(22-2)18(10-13)24-4/h6-11H,12H2,1-5H3

InChI Key

SCAKONBCHPBQQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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